

Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

Cat. No.: B1604904

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Methyl-2-propyloxirane**. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The quantitative spectroscopic data for **2-Methyl-2-propyloxirane** is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C ₆ H ₁₂ O
Molecular Weight	100.16 g/mol
Major Fragments (m/z)	85, 71, 58, 57, 43 (base peak), 29, 27

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2870	C-H Stretch (Alkyl)	Strong
1465	C-H Bend (CH ₂)	Medium
1380	C-H Bend (CH ₃)	Medium
1255	C-O-C Symmetric Stretch (Ring)	Strong
920	C-O-C Asymmetric Stretch (Ring)	Strong
840	Epoxide Ring Breathing	Medium

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
2.58	d, J=4.8 Hz	1H	Oxirane CH (Ha)
2.31	d, J=4.8 Hz	1H	Oxirane CH (Hb)
1.45 - 1.60	m	2H	-CH ₂ -CH ₂ -CH ₃
1.35 - 1.45	m	2H	-CH ₂ -CH ₂ -CH ₃
1.25	s	3H	Oxirane -CH ₃
0.92	t, J=7.2 Hz	3H	-CH ₂ -CH ₂ -CH ₃

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
58.5	Quaternary Oxirane C
52.3	Oxirane CH ₂
35.8	-CH ₂ -CH ₂ -CH ₃
24.5	Oxirane -CH ₃
17.9	-CH ₂ -CH ₂ -CH ₃
14.2	-CH ₂ -CH ₂ -CH ₃

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Methyl-2-propyloxirane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 10-15 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **2-Methyl-2-propyloxirane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

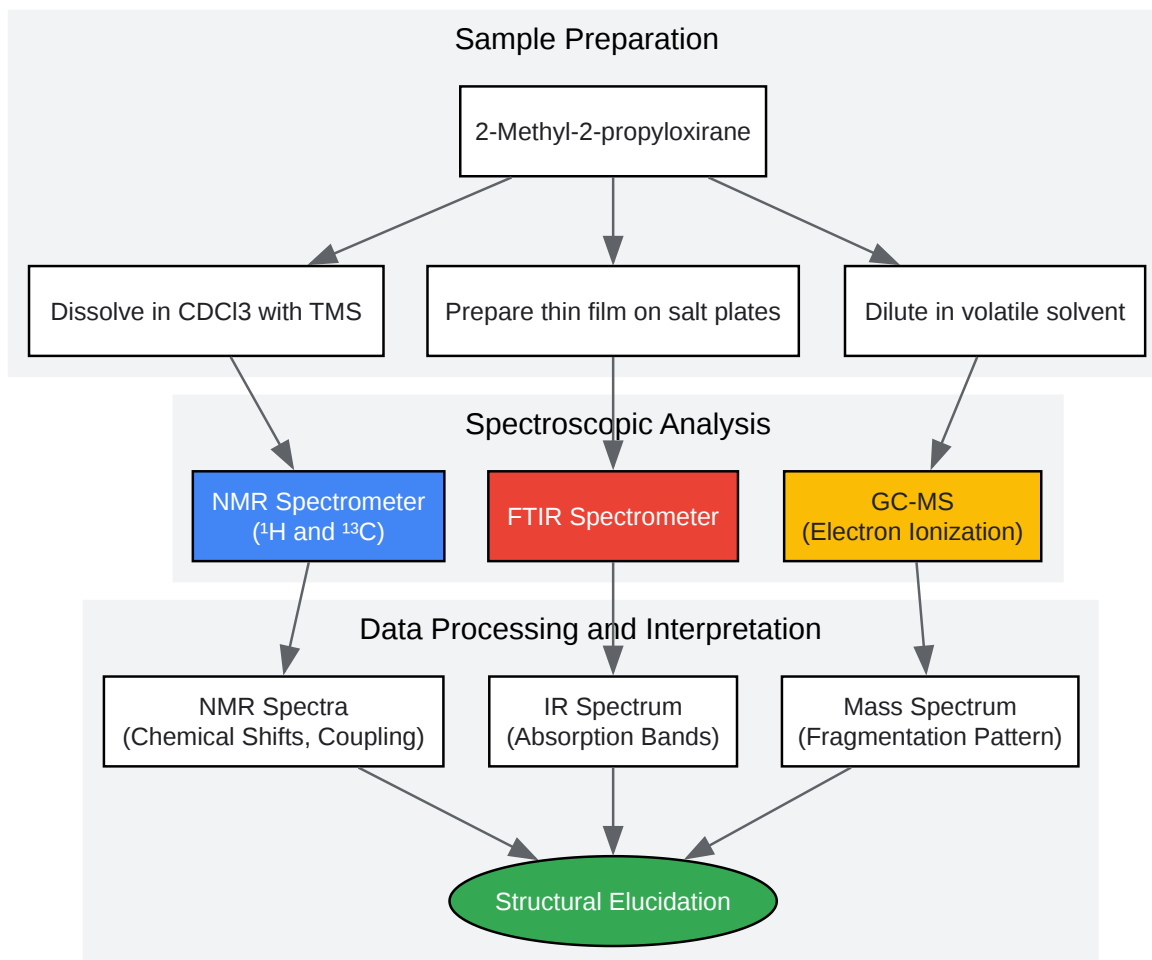
Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **2-Methyl-2-propyloxirane** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). The separated analyte then enters the mass spectrometer and is ionized by electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and a mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 20-200 amu.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-2-propyloxirane**.



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Spectroscopic Analysis Workflow

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